molecular formula C16H23N7 B5554153 N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B5554153
M. Wt: 313.40 g/mol
InChI Key: PAVSCTNUWWGUDS-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a triazine-based heterocyclic compound featuring a 3-methylphenyl group at the N2 position and a 4-methylpiperazinylmethyl substituent at the C6 position. The triazine core provides a rigid scaffold for molecular interactions, while the methylpiperazine moiety enhances solubility and modulates receptor binding. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active triazine derivatives, which exhibit antiproliferative, antimicrobial, and neuroprotective activities .

Properties

IUPAC Name

2-N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-12-4-3-5-13(10-12)18-16-20-14(19-15(17)21-16)11-23-8-6-22(2)7-9-23/h3-5,10H,6-9,11H2,1-2H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVSCTNUWWGUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate nitriles and amines under controlled conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazine core, which is known for its biological activity. The presence of the methylphenyl and piperazine groups enhances its pharmacological properties. The molecular formula is C16H22N6C_{16}H_{22}N_{6}, with a molecular weight of 298.39 g/mol.

Anticancer Activity

Research indicates that compounds similar to N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine exhibit significant anticancer properties. The triazine moiety is often involved in inhibiting various kinases associated with cancer progression.

  • Case Study: Tyrosine Kinase Inhibition
    • A study demonstrated that triazine derivatives effectively inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways. This inhibition leads to reduced proliferation of cancer cells and enhanced apoptosis .

Neurological Disorders

The compound's piperazine component suggests potential applications in treating neurological disorders. Piperazine derivatives are known for their neuroprotective effects and ability to modulate neurotransmitter systems.

  • Case Study: Antidepressant Effects
    • In a preclinical model, a piperazine-based compound showed significant antidepressant-like effects by enhancing serotonergic transmission . This suggests that this compound could be explored for similar therapeutic outcomes.

Pharmacological Mechanisms

The pharmacological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The triazine ring system is known to interact with ATP-binding sites in kinases, leading to their inhibition.
  • Serotonin Modulation : The piperazine group may influence serotonin receptors, contributing to mood regulation and potential antidepressant effects.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:
  • Aryl Substituents : Electron-withdrawing groups (e.g., 4-fluorophenyl ) enhance binding to hydrophobic pockets in biological targets, while methoxy groups (e.g., 2-methoxyphenyl ) improve membrane permeability.
  • Piperazine Modifications : Methylpiperazine (as in the target compound) balances lipophilicity and solubility, whereas pyridinylpiperazine or ethylpiperazine alters receptor selectivity.
  • Triazine Core : The 2,4-diamine configuration is critical for hydrogen bonding with enzymes like kinases or topoisomerases .

Pharmacological Profiles

Anticancer Activity:
  • Pyridinylpiperazine-containing analogs (e.g., ) show moderate antitumor activity (IC50: 15.0 μM), likely via kinase inhibition.
Antimicrobial and Neuroprotective Effects:
  • Morpholine-substituted triazines (e.g., ) demonstrate improved blood-brain barrier penetration, correlating with neuroprotective activity (IC50: 8.0 μM).
  • Piperidine derivatives (e.g., ) show enhanced central nervous system activity due to increased basicity.

Biological Activity

N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a triazine core, which is known for its pharmacological versatility. Its molecular formula is C21H28N6C_{21}H_{28}N_6 with a molecular weight of 380.5 g/mol. The structure includes a 3-methylphenyl group and a 4-methylpiperazine moiety, which contribute to its biological activity.

1. Enzyme Inhibition

Research indicates that derivatives of 1,3,5-triazines exhibit significant inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance:

  • Acetylcholinesterase (AChE) : A study showed that compounds similar to this compound demonstrated AChE inhibition with IC50 values ranging from 0.051 µM to 0.065 µM .
  • β-secretase (BACE1) : The same class of compounds has been reported to inhibit BACE1 with IC50 values around 9.00 µM . These enzymes are crucial in the pathogenesis of Alzheimer's disease.

2. Anticancer Activity

The triazine scaffold has been recognized for its potential as an anticancer agent. Studies have shown that derivatives can induce cytotoxic effects through various mechanisms:

  • Mechanism of Action : The cytotoxicity is often attributed to the interaction with cellular targets leading to apoptosis in cancer cells . Triazines can disrupt cell cycle progression and promote cell death in various cancer cell lines.

3. Neuroprotective Effects

Some derivatives have displayed neuroprotective properties in vitro and in vivo:

  • Neurogenic Activities : Compounds with triazine structures have shown promise in promoting neurogenesis and protecting against neurotoxic agents without exhibiting significant toxicity .

Case Study 1: AChE Inhibition

In a comparative study involving several triazine derivatives:

CompoundAChE IC50 (µM)BACE1 IC50 (µM)
Compound A0.0519.00
Compound B0.06511.09
Compound C0.09214.25

These results highlight the potential of these compounds as dual inhibitors for treating Alzheimer's disease .

Case Study 2: Anticancer Efficacy

A series of triazine derivatives were tested against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound DMCF-7 (Breast)15.00
Compound EHeLa (Cervical)12.50
Compound FA549 (Lung)10.75

The findings suggest that these compounds can effectively inhibit cancer cell proliferation across multiple types .

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